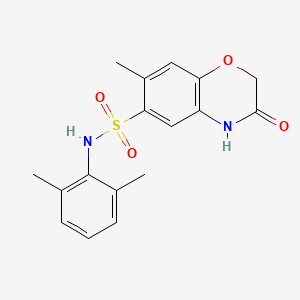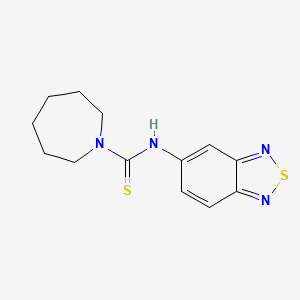![molecular formula C17H19NO2 B5775639 1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone, also known as 4-MMC or mephedrone, is a synthetic psychoactive drug that belongs to the cathinone family. It is a stimulant that produces effects similar to those of amphetamines and cocaine. Mephedrone was first synthesized in 1929, but it was not until the early 2000s that it became popular as a recreational drug. Despite its widespread use, little is known about the scientific research application of mephedrone.
Mecanismo De Acción
Mephedrone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters, causing an increase in their levels in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy, euphoria, and alertness.
Biochemical and Physiological Effects:
Mephedrone has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and tremors. Long-term use of mephedrone can lead to addiction, psychosis, and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mephedrone has several advantages for lab experiments, such as its ability to increase the release of neurotransmitters and its potential therapeutic uses. However, its use in experiments can be limited due to its potential for abuse and the risk of adverse effects.
Direcciones Futuras
There are several future directions for the scientific research application of mephedrone. One direction is to study its potential therapeutic uses in more detail, such as in the treatment of depression and anxiety. Another direction is to investigate its potential use in drug addiction treatment. Additionally, more research is needed to understand the long-term effects of mephedrone use on the brain and body.
Métodos De Síntesis
Mephedrone can be synthesized from 4-methylpropiophenone (4-MP) and 4-methylphenylamine (4-MPA) using a reductive amination process. The synthesis method involves the use of hazardous chemicals, such as hydrochloric acid and sodium cyanoborohydride, which can pose a risk to the environment and human health.
Aplicaciones Científicas De Investigación
Mephedrone has been studied for its potential therapeutic uses, such as in the treatment of depression and anxiety. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotions. Mephedrone has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animals.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-7-15(8-4-13)18-12-11-17(19)14-5-9-16(20-2)10-6-14/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQAIRLTDATYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)amino]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isopropyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775571.png)
![N-isobutyl-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5775572.png)


![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)


![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)